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Methyl 3-chloro-4-hydroxy-5-methylbenzoate

Cat. No.: B12098997
M. Wt: 200.62 g/mol
InChI Key: WQNPTLLWUNCZOT-UHFFFAOYSA-N
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Description

Historical Context and Initial Synthesis Pathways of Methyl 3-chloro-4-hydroxy-5-methylbenzoate

The synthesis of the parent acid itself likely follows classical aromatic substitution reactions. A plausible historical route would involve the chlorination and subsequent functional group manipulations of a suitably substituted toluene (B28343) or cresol (B1669610) precursor. The industrial synthesis of related compounds, such as 3-chloro-4-methylbenzoic acid, often involves the nuclear chlorination of 4-methylbenzoic acid chloride. A similar strategy could be adapted for the synthesis of 3-Chloro-4-hydroxy-5-methylbenzoic acid.

The final step, the esterification of 3-Chloro-4-hydroxy-5-methylbenzoic acid with methanol (B129727), is a standard and well-documented chemical transformation. This reaction is typically acid-catalyzed and proceeds under relatively mild conditions. The formation of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry, often reversible and driven to completion by removing the water formed during the reaction. learncbse.in

A general procedure for the synthesis of a related compound, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, involves reacting the corresponding carboxylic acid with methanol in the presence of a catalyst. chemicalbook.com A similar protocol would be directly applicable to the synthesis of this compound from 3-Chloro-4-hydroxy-5-methylbenzoic acid.

Significance of Substituted Benzoates in Chemical Synthesis and Materials Science

Substituted benzoates are a cornerstone in the edifice of modern chemistry. Their utility spans from being crucial intermediates in the synthesis of pharmaceuticals and agrochemicals to serving as key components in the development of advanced materials.

In the realm of chemical synthesis, the varied substituents on the benzene (B151609) ring allow for a diverse range of chemical transformations. For instance, the presence of a hydroxyl group can act as a directing group in further electrophilic aromatic substitutions and can be a site for etherification or esterification. The chlorine atom provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures. Benzoic acids and their esters are recognized as important structural motifs in drug molecules and natural products. nih.gov

In materials science, substituted benzoates are integral to the design of liquid crystals, polymers, and other functional materials. The rigid benzene core provides a stable scaffold, while the substituents can be tailored to influence properties such as thermal stability, optical behavior, and solubility. For example, hydroxybenzoate-containing polymers have been investigated for their potential antimicrobial properties, with applications in medical devices and wound dressings. ucla.eduresearchgate.net The specific substitution pattern on the benzoate (B1203000) ring can significantly impact the material's final characteristics.

Overview of Research Trajectories for this compound

Direct research specifically focused on this compound is limited in publicly accessible databases. However, by examining research on analogous compounds, potential research trajectories can be extrapolated.

A primary area of investigation would be its utility as a building block in organic synthesis. The presence of three distinct functional groups (ester, chloro, and hydroxyl) on the aromatic ring, in addition to a methyl group, offers multiple avenues for selective chemical modification. This makes it a potentially valuable intermediate for creating complex molecules with precise substitution patterns.

Another promising research direction lies in the field of materials science. The compound could be explored as a monomer or a precursor for the synthesis of novel polymers. The interplay between the chloro, hydroxyl, and methyl groups could impart unique properties to the resulting polymeric materials, such as enhanced thermal stability, flame retardancy, or specific liquid crystalline phases.

Furthermore, given that many substituted benzoates exhibit biological activity, this compound could be a candidate for screening in medicinal chemistry programs. The specific combination of substituents may lead to interactions with biological targets, opening possibilities for its investigation as a scaffold for new therapeutic agents. Research on related hydroxybenzoic acids has shown their potential as selective agonists for certain receptors. sigmaaldrich.com

Current Research Gaps and Challenges Pertaining to this compound

The most significant research gap is the lack of fundamental characterization and application-oriented studies for this compound itself. While its synthesis is straightforward, its specific properties and potential uses remain largely unexplored.

A key challenge in working with polysubstituted benzoates is achieving selective functionalization. With multiple reactive sites on the molecule, directing a chemical reaction to a specific position without affecting other functional groups can be a complex synthetic puzzle. Developing selective and efficient synthetic methodologies for the further transformation of this compound would be a crucial area of research. The functionalization of C-H bonds in benzoic acids is a topic of ongoing research, with methods being developed for selective ortho and meta functionalization. nih.govnih.gov

Another challenge lies in understanding the structure-property relationships for this particular substitution pattern. Elucidating how the combined electronic and steric effects of the chloro, hydroxyl, and methyl groups influence the compound's reactivity, physical properties, and potential biological activity is essential for its rational application in any field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B12098997 Methyl 3-chloro-4-hydroxy-5-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-chloro-4-hydroxy-5-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,1-2H3

InChI Key

WQNPTLLWUNCZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Classical Esterification Routes to Methyl 3-chloro-4-hydroxy-5-methylbenzoate

The final step in the synthesis of this compound is typically the esterification of its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-methylbenzoic acid. Two primary classical routes are considered for this transformation: Fischer esterification and the acid chloride pathway.

Fischer Esterification Modifications for this compound

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. google.com For the preparation of this compound, this would involve reacting 3-chloro-4-hydroxy-5-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed. rsc.org

While a specific procedure for the Fischer esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid is not extensively detailed in publicly available literature, analogies can be drawn from the synthesis of similar substituted benzoates. For instance, the esterification of various benzoic acids with methanol has been widely studied. researchgate.net The general principle involves refluxing the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid.

Table 1: General Conditions for Fischer Esterification of Benzoic Acids

ParameterTypical Condition
Reactants Carboxylic Acid, Methanol (excess)
Catalyst Concentrated H₂SO₄ or HCl
Temperature Reflux
Reaction Time Several hours
Work-up Neutralization, Extraction

It is important to note that the presence of the phenolic hydroxyl group in the starting material could potentially lead to side reactions, such as etherification, under harsh acidic conditions, although the steric hindrance from the adjacent methyl and chloro groups might mitigate this.

Acid Chloride Pathway to this compound

An alternative and often more reactive route to esters is through the corresponding acyl chloride. This two-step process involves first converting the carboxylic acid to its acid chloride, followed by reaction with the alcohol.

The conversion of 3-chloro-4-hydroxy-5-methylbenzoic acid to 3-chloro-4-hydroxy-5-methylbenzoyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to yield the desired methyl ester. This reaction is typically fast and irreversible, often proceeding at room temperature. A mild base, such as pyridine, is sometimes added to neutralize the HCl gas produced during the reaction.

A patent for the synthesis of 3-chloromethyl benzoic acid describes the one-step synthesis from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst, which highlights the utility of acid chlorides in the synthesis of substituted benzoic acid derivatives. google.com While this is not a direct synthesis of the target molecule, it underscores the importance of the acid chloride functionality in synthetic strategies. It is crucial to use a selective chlorinating agent that does not react with the phenolic hydroxyl group, or to protect the hydroxyl group prior to this step.

Regioselective Synthesis of the Benzoate (B1203000) Core for this compound

The key challenge in the synthesis of this compound lies in achieving the correct substitution pattern on the benzene (B151609) ring. This requires careful consideration of the directing effects of the substituents and the choice of reagents.

Direct Halogenation Strategies for this compound Precursors

A plausible synthetic route involves the regioselective chlorination of a precursor that already contains the other substituents. A potential precursor is methyl 4-hydroxy-3-methylbenzoate. The directing effects of the hydroxyl group (ortho, para-directing and activating) and the methyl group (ortho, para-directing and activating) would influence the position of chlorination. The ester group is a deactivating, meta-directing group. In this case, the powerful ortho, para-directing influence of the hydroxyl group would likely direct the incoming chloro substituent to the positions ortho to it, which are positions 3 and 5. The presence of the methyl group at position 3 would sterically hinder chlorination at that site, potentially favoring chlorination at position 5. However, achieving high regioselectivity can be challenging, and mixtures of isomers are often obtained.

A Chinese patent describes a process for the preparation of 3,5-dichloro-4-methylbenzoic acid, where p-methylbenzoic acid is first esterified, then chlorinated, and finally hydrolyzed. google.com This suggests that esterification prior to chlorination can be a viable strategy to influence the regioselectivity and stability of the molecule during the halogenation step.

Hydroxylation and Methylation Techniques for Aromatic Rings in this compound Synthesis

Building the aromatic ring with the desired substitution pattern from simpler starting materials is another approach. This could involve the introduction of the hydroxyl and methyl groups onto a pre-existing chlorinated benzoic acid derivative.

For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been reported to proceed through a multi-step sequence involving nitration, esterification, reduction of the nitro group, diazotization, and finally hydrolysis to introduce the hydroxyl group. researchgate.net A similar strategy could potentially be adapted for the synthesis of 3-chloro-4-hydroxy-5-methylbenzoic acid, starting from a suitable chlorinated and methylated aniline (B41778) derivative.

Green Chemistry Approaches to this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound synthesis, green chemistry principles can be applied to various stages of the manufacturing process.

One of the key areas of development is the use of solid acid catalysts to replace traditional mineral acids like sulfuric acid in Fischer esterification. mdpi.commdpi.com Solid acids, such as zeolites, sulfated zirconia, and various mixed metal oxides, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste generation. researchgate.net Studies on the synthesis of a series of methyl benzoates using a Zr/Ti solid acid catalyst have shown high catalytic activity for various substituted benzoic acids. mdpi.comresearchgate.net

Table 2: Comparison of Catalysts for Methyl Benzoate Synthesis

Catalyst TypeAdvantagesDisadvantages
Mineral Acids (e.g., H₂SO₄) Low cost, high activityCorrosive, difficult to separate, waste generation
Solid Acids (e.g., Zr/Ti oxides) Reusable, non-corrosive, environmentally friendlyHigher initial cost, may have lower activity than mineral acids

Furthermore, the direct hydrogenation of methyl benzoate to produce benzaldehyde (B42025) has been explored as a greener alternative to traditional methods involving benzyl (B1604629) chloride, highlighting the ongoing efforts to develop more sustainable chemical processes. google.com While not directly applicable to the synthesis of the target ester, this research indicates a trend towards cleaner catalytic methods in benzoate chemistry.

Solvent-Free Synthesis of this compound

The pursuit of greener and more efficient chemical processes has led to the development of solvent-free synthetic methods. For the synthesis of this compound, which would typically involve the esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid with methanol, solvent-free approaches offer significant advantages by reducing chemical waste and simplifying product purification.

One prominent solvent-free method involves the use of solid acid catalysts. ijstr.org For instance, Montmorillonite K10 clay, activated with orthophosphoric acid, has been demonstrated as an effective catalyst for the esterification of various substituted benzoic acids with alcohols. ijstr.orgepa.gov In a typical procedure, an equimolar amount of the carboxylic acid and alcohol are mixed with a catalytic amount (e.g., 10 wt%) of the modified clay and heated. ijstr.org This method avoids the use of traditional mineral acids and organic solvents. ijstr.org

Another innovative solvent-free strategy is mechanochemical synthesis, which utilizes mechanical force, often through high-speed ball-milling, to drive reactions. nih.gov Esterifications have been successfully performed at room temperature by milling a carboxylic acid and an alcohol with reagents such as iodine/potassium hypophosphite (I₂/KH₂PO₂) or potassium iodide/triethyl phosphite (B83602) (KI/P(OEt)₃). nih.gov These reactions are often rapid, with significant yields achieved in under an hour, and are free from both solvents and transition metals. nih.gov The electronic properties of substituents on the benzoic acid can influence reaction yields, with electron-donating groups generally favoring the reaction. nih.gov

The table below summarizes potential solvent-free methods applicable to the synthesis of this compound.

MethodCatalyst/Reagent SystemTypical ConditionsAdvantages
Solid Acid Catalysis Phosphoric acid modified Montmorillonite K-10 (PMK)10 wt% catalyst, reflux temperature, 5 hoursNo solvent or mineral acids used, catalyst is easily available. ijstr.org
Mechanochemistry I₂ / KH₂PO₂High-speed ball-milling, room temperature, ~20 minSolvent-free, transition-metal-free, rapid reaction time. nih.gov
Mechanochemistry KI / P(OEt)₃High-speed ball-milling, room temperature, ~60 minSolvent-free, avoids toxic phosphine (B1218219) byproducts. nih.gov

This table is generated based on methodologies for substituted benzoic acids and is applicable to the target compound.

Catalytic Methods for this compound Formation

Catalysis is central to the efficient synthesis of esters like this compound. The most fundamental and widely used method is the Fischer-Speier esterification, which involves reacting the parent carboxylic acid (3-chloro-4-hydroxy-5-methylbenzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). nrochemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, or a large excess of the alcohol reactant is used. nrochemistry.comorganic-chemistry.org

In addition to traditional mineral acids, a variety of other catalytic systems have been developed to improve yields, selectivity, and environmental footprint.

Heterogeneous Solid Acid Catalysts: These catalysts offer advantages in terms of separation and reusability. Zirconium-based solid acids, particularly those incorporating titanium, have been shown to effectively catalyze the esterification of various benzoic acids with methanol without the need for auxiliary Brønsted acids. mdpi.com The proposed mechanism involves the Lewis acidic zirconium center binding to the carboxylate, which facilitates nucleophilic attack by methanol. mdpi.com

N-Bromosuccinimide (NBS): NBS has been identified as an efficient metal-free catalyst for the direct esterification of both aromatic and aliphatic carboxylic acids. nih.gov Reactions are typically carried out under neat conditions (using the alcohol as the solvent) at moderate temperatures (e.g., 70 °C), offering a simple synthetic and isolation procedure. nih.gov The reactivity can be influenced by the electronic nature of the substituents on the benzoic acid. nih.gov

Deep Eutectic Solvents (DESs): DESs have emerged as green, dual-function solvent-catalysts. dergipark.org.tr A DES formed from p-toluenesulfonic acid (as the hydrogen bond donor) and a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (as the hydrogen bond acceptor) can effectively catalyze the synthesis of methyl benzoate with high yields. rsc.org These systems are attractive due to their low cost, ease of preparation, and reusability. dergipark.org.trrsc.org

The following table compares various catalytic systems for the esterification of benzoic acids.

Catalyst TypeExample CatalystTypical Reaction ConditionsKey Features
Brønsted Acid Sulfuric Acid (H₂SO₄)Reflux in excess methanolClassic, cost-effective method; reversible reaction. nrochemistry.com
Solid Lewis Acid Titanium Zirconium Solid Acid (ZT10)Methanol, refluxHeterogeneous, reusable, no need for other acid co-catalysts. mdpi.com
Metal-Free N-Bromosuccinimide (NBS)7 mol% NBS, 70 °C, neat methanolMild, air- and moisture-tolerant, recyclable catalyst. nih.gov
Deep Eutectic Solvent p-TSA:Choline Chloride75 °C, solvent-free"Green" catalyst and solvent, high yields, reusable. dergipark.org.trrsc.org

This table is generated based on catalytic methodologies for benzoic acid esterification and is applicable to the target compound.

Atom Economy Considerations in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into byproducts. wikipedia.org

The synthesis of this compound via the direct Fischer-Speier esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid with methanol is an excellent example of a reaction with high atom economy. nrochemistry.comyoutube.com

The reaction is as follows: C₈H₇ClO₃ (3-chloro-4-hydroxy-5-methylbenzoic acid) + CH₄O (Methanol) ⇌ C₉H₉ClO₃ (this compound) + H₂O (Water)

In this transformation, all atoms from the two reactants, except for two hydrogen atoms and one oxygen atom that form a molecule of water, are incorporated into the final ester product. Water is a benign and easily removable byproduct, making this a highly atom-economical route. youtube.com

In contrast, other esterification methods that rely on the pre-activation of the carboxylic acid, for example, by converting it to an acid chloride, have a significantly lower atom economy. Such a process would first involve reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂), which generates HCl and SO₂ as waste byproducts, before the subsequent reaction with methanol, which would generate another equivalent of HCl. These methods, while sometimes faster, introduce stoichiometric quantities of high-mass reagents that ultimately become waste. wikipedia.org Therefore, catalytic routes like the Fischer esterification are generally preferred from an atom economy perspective. nrochemistry.comwikipedia.org

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.com These principles can be readily applied to the synthesis of this compound.

Esterification of benzoic acids has been successfully demonstrated in various continuous flow systems. lpp-group.com One approach utilizes a continuous flow microwave reactor, which can significantly accelerate the reaction. colab.wsresearchgate.net For the esterification of benzoic acid with alcohols, high conversions can be achieved at elevated temperatures (e.g., 140–160 °C) with short residence times, often on the order of minutes. researchgate.netresearchgate.net The use of an acid catalyst, such as sulfuric acid or a solid acid resin, is typical in these systems. researchgate.net

Another flow setup involves passing a solution of the carboxylic acid and alcohol through a packed-bed reactor containing a solid, heterogeneous catalyst. youtube.com This simplifies product work-up as the catalyst remains in the reactor and does not need to be separated from the product mixture. The ability to precisely control parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. acs.org For example, the on-demand generation of reactive and potentially hazardous intermediates, like diazomethane (B1218177) for methyl ester formation, can be safely managed in a flow system, where it is generated and consumed in a continuous loop without accumulation. youtube.com

FeatureDescriptionRelevance to Synthesis
Reactor Type Plug Flow Reactor (PFR), Packed-Bed Reactor, Microwave Flow ReactorCan be chosen based on catalyst type (homogeneous or heterogeneous) and desired reaction speed. youtube.comcolab.ws
Heat & Mass Transfer Superior to batch reactors due to high surface-area-to-volume ratio.Allows for precise temperature control and efficient mixing, improving reaction rates and selectivity. youtube.com
Safety Small reaction volumes at any given time reduce risks associated with exothermic reactions or hazardous reagents.Enables the use of higher temperatures and pressures to accelerate the esterification safely. youtube.com
Scalability Production is scaled by running the system for longer periods ("scaling out") rather than using larger reactors.Offers a straightforward path from laboratory-scale optimization to industrial production. acs.org

This table outlines the general advantages of flow chemistry for esterification reactions.

Stereoselective Synthesis of Chiral Derivatives of this compound (if applicable to a specific isomer)

The target molecule, this compound, is an achiral compound as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, its synthesis does not require stereoselective methods.

However, the principles of stereoselective synthesis would become relevant if the goal were to prepare chiral derivatives of this molecule. ethz.ch Chirality could be introduced by reacting the existing functional groups (such as the phenolic hydroxyl group) or by functionalizing the aromatic ring to create a stereocenter. ethz.ch

For instance, a chiral derivative could be synthesized through several conceptual strategies:

Use of Chiral Auxiliaries: The phenolic hydroxyl group could be reacted with a chiral auxiliary. This auxiliary would direct a subsequent reaction, such as an alkylation or acylation at another position, to occur stereoselectively. The auxiliary would then be removed to yield an enantiomerically enriched product. ethz.ch

Catalytic Enantioselective Synthesis: A prochiral substrate derived from this compound could be reacted using a chiral catalyst. For example, an enantioselective coupling reaction at a position on the aromatic ring, catalyzed by a chiral transition metal complex (e.g., Palladium or Vanadium), could create an axially chiral biaryl derivative. nih.govrsc.org Chiral phosphoric acids are also potent catalysts for a range of asymmetric transformations. nih.gov

Chiral Pool Synthesis: A chiral building block could be used to introduce a new substituent onto the molecule. For example, esterification of the phenolic hydroxyl group with an enantiomerically pure carboxylic acid would result in a chiral diastereomer. ethz.ch

These approaches are standard in modern organic synthesis for creating molecules with specific three-dimensional structures, which is particularly crucial in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly. nih.govnih.gov It must be emphasized that these are hypothetical applications, as specific chiral derivatives of this compound and their syntheses are not described in the reviewed literature.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For Methyl 3-chloro-4-hydroxy-5-methylbenzoate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis of this compound

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two singlets for the two non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl ester protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm, while the methyl group attached to the aromatic ring would also appear as a singlet, but at a higher field (lower ppm value) compared to the ester methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~7.5-7.8 Singlet
Aromatic-H ~7.3-7.6 Singlet
Hydroxyl-OH Variable Broad Singlet
Ester-OCH₃ ~3.9 Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis and DEPT for this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The carbonyl carbon of the ester group will appear at the lowest field (highest ppm value). The aromatic carbons will resonate in the region of approximately 110-160 ppm, with their specific shifts dictated by the attached substituents. The carbon of the ester methyl group will be found around 52 ppm, and the aromatic methyl carbon at a higher field, typically around 20 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (the two aromatic CH). A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule).

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 DEPT-90
C=O (Ester) ~166 No Signal No Signal
C-OH ~150-155 No Signal No Signal
C-Cl ~125-130 No Signal No Signal
C-COOCH₃ ~120-125 No Signal No Signal
C-CH₃ ~135-140 No Signal No Signal
Aromatic CH ~128-132 Positive Positive
Aromatic CH ~115-120 Positive Positive
Ester OCH₃ ~52 Positive No Signal

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity in this compound

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment would show correlations between protons that are coupled to each other. In this molecule, with isolated aromatic protons, no cross-peaks would be expected in the aromatic region, confirming their singlet nature.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signals to their methyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the ester methyl group would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to neighboring quaternary and protonated carbons, helping to piece together the substitution pattern on the aromatic ring. The proton of the aromatic methyl group would show correlations to the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₉ClO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways of this compound

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) or the loss of formaldehyde (B43269) (CH₂O) from the ester group. The loss of a methyl radical (•CH₃) from the aromatic methyl group is also a plausible fragmentation pathway. Subsequent fragmentations could involve the loss of carbon monoxide (CO). The analysis of these fragmentation pathways provides corroborative evidence for the proposed structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Formaldehyde

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, one can identify the functional groups present in a molecule and gain insight into its structure. For this compound, the spectra would be characterized by vibrations corresponding to its hydroxyl, methyl ester, and substituted benzene ring moieties.

Expected Vibrational Modes:

The primary vibrational modes for this compound can be predicted based on its constituent functional groups. The hydroxyl (-OH) group is expected to produce a prominent, broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹, due to hydrogen bonding. The stretching of the carbonyl (C=O) group of the methyl ester is anticipated to show a strong, sharp peak in the IR spectrum around 1720-1700 cm⁻¹.

Vibrations of the aromatic ring would appear in several regions: C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ester and the phenolic hydroxyl group are expected in the 1300-1000 cm⁻¹ range. The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the fingerprint, approximately 800-600 cm⁻¹. The methyl group (-CH₃) would be identified by its characteristic C-H stretching and bending vibrations.

While IR spectroscopy is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as the C=C bonds of the aromatic ring. Therefore, a combined analysis provides a more complete vibrational profile of the molecule.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Phenolic -OHO-H Stretch (H-bonded)3500 - 3200Strong, BroadWeak
Aromatic RingC-H Stretch3100 - 3000MediumStrong
Methyl EsterC-H Stretch (asymmetric)~2960MediumMedium
Methyl EsterC-H Stretch (symmetric)~2870MediumMedium
Methyl EsterC=O Stretch1720 - 1700StrongMedium
Aromatic RingC=C Stretch1600 - 1450Medium-StrongStrong
Methyl GroupC-H Bending1450 - 1375MediumMedium
Phenolic -OHO-H Bend~1400 - 1300MediumWeak
Methyl EsterC-O Stretch1300 - 1150StrongMedium
Aromatic RingC-H In-plane Bend1250 - 1000MediumMedium
Phenolic C-OC-O Stretch~1260 - 1180StrongMedium
Aromatic RingC-Cl Stretch800 - 600StrongStrong
Aromatic RingC-H Out-of-plane Bend900 - 675StrongWeak

Note: The exact positions and intensities of the peaks can be influenced by the molecule's solid-state packing, intermolecular interactions, and the specific experimental conditions. The data presented are theoretical expectations.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.

To perform single-crystal X-ray diffraction, a suitable, high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

For this compound, a key structural feature of interest would be the planarity of the benzene ring and its substituents. The analysis would precisely measure the C-C bond lengths within the aromatic ring, the C-Cl, C-O, and C=O bond lengths, and the bond angles throughout the molecule.

A crucial aspect of the analysis would be the elucidation of the intermolecular hydrogen bonding network. It is strongly expected that the phenolic hydroxyl group would act as a hydrogen bond donor, likely interacting with the carbonyl oxygen of the methyl ester group on an adjacent molecule. This could lead to the formation of distinct supramolecular structures, such as dimers, chains, or sheets. The specific geometry of this hydrogen bonding (bond distance and angle) would be determined with high precision. Other potential intermolecular interactions, such as C-H···O contacts, C-H···π interactions, and halogen bonding involving the chlorine atom, would also be identified and characterized.

Table 2: Expected Crystallographic Parameters from a Single-Crystal X-ray Diffraction Study

ParameterDescriptionExpected Information for this compound
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).To be determined experimentally.
Space GroupThe set of symmetry operations that describe the crystal's internal symmetry.To be determined experimentally.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal lattice.To be determined experimentally.
ZThe number of molecules per unit cell.To be determined experimentally.
Bond Lengths (Å)The distances between the centers of bonded atoms.Would confirm expected values for C=O, C-O, C-C, C-Cl, and O-H bonds.
Bond Angles (°)The angles formed between three connected atoms.Would reveal the geometry around the sp² and sp³ hybridized carbon atoms.
Torsion Angles (°)The angles between planes defined by sets of atoms, revealing conformational details.Would describe the orientation of the methyl ester group relative to the plane of the benzene ring.
Hydrogen Bond GeometryThe distances and angles of intermolecular hydrogen bonds (e.g., O-H···O=C).Would define the primary supramolecular synthons and overall crystal packing.

Note: No published single-crystal structure for this compound was found in the searched scientific literature or crystallographic databases. The table represents the type of data that would be obtained from such an analysis.

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystal structure.

PXRD is the primary tool for investigating polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can have distinct physical properties. While no polymorphism studies for this compound have been reported, this possibility cannot be ruled out. The presence of a flexible ester group and a hydrogen-bonding hydroxyl group could potentially allow for different packing arrangements under various crystallization conditions (e.g., different solvents or temperatures).

A PXRD analysis would be used to characterize the bulk material, confirm its crystallinity, and identify its specific polymorphic form by comparing the experimental pattern to patterns calculated from single-crystal data or to other experimentally obtained patterns. Each polymorph would produce a unique PXRD pattern with characteristic peak positions (2θ values) and intensities.

Theoretical and Computational Chemistry Studies on Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

DFT has become a standard method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. For a molecule like Methyl 3-chloro-4-hydroxy-5-methylbenzoate, DFT calculations would provide significant insights.

Geometry Optimization and Conformational Analysis of this compound

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve considering the rotational freedom of the hydroxyl, methyl, and methyl ester groups attached to the benzene (B151609) ring. A conformational analysis would explore the potential energy surface to identify different stable conformers and the energy barriers between them. However, specific optimized geometric parameters for this compound are not currently documented in scientific literature.

Frontier Molecular Orbital (FMO) Analysis of this compound

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability. malayajournal.org A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Without specific studies, the HOMO-LUMO energies and their distribution across the molecule remain unknown.

Electrostatic Potential Surface (EPS) Mapping of this compound

An EPS map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. researchgate.net Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, an EPS map would highlight the influence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl and methyl groups on the molecule's reactivity. However, such a map has not been computationally generated and published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

MD simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic processes that are not captured by static quantum chemical calculations.

Solvation Effects on the Conformation of this compound

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the interactions between this compound and various solvent molecules. This would reveal how factors like hydrogen bonding with protic solvents or dipole-dipole interactions with aprotic solvents affect its preferred shape and flexibility. Such studies would be invaluable for understanding its behavior in solution, but they have not yet been performed.

Intermolecular Interactions of this compound in Aggregated States

In solid or aggregated states, the interactions between individual molecules dictate the macroscopic properties of the material. MD simulations can be used to explore how molecules of this compound would pack together and the nature of the intermolecular forces involved, such as hydrogen bonding, halogen bonding, and van der Waals forces. This information is essential for predicting crystal structure and other material properties. To date, no such simulations have been reported for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest, such as biological activity or a physical characteristic. For derivatives of this compound, QSPR models could be developed to predict various properties, including but not limited to, their antioxidant activity, toxicity, or chromatographic retention times.

The development of a robust QSPR model for derivatives of this compound would typically involve the following steps:

Data Set Selection: A diverse set of derivatives would be synthesized or computationally generated, where substituents on the aromatic ring, the hydroxyl group, or the ester moiety are varied.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: 3D aspects of the molecule like molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a mathematical model that links the descriptors to the property of interest.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

For instance, a QSPR study on the antioxidant activity of a series of phenolic compounds could establish a relationship between descriptors like the O-H bond dissociation enthalpy (BDE), the ionization potential (IP), and the number and position of electron-donating or withdrawing groups, with the observed radical scavenging capacity. nih.gov Similarly, QSAR (Quantitative Structure-Activity Relationship) studies on substituted phenols have shown that toxicity can be correlated with descriptors like the octanol-water partition coefficient (log Kow), the energy of the lowest unoccupied molecular orbital (ELUMO), and heat of formation (HOF). nih.gov

To illustrate the application of QSPR, the following interactive data table presents hypothetical data for a series of substituted phenols, demonstrating the correlation between molecular descriptors and antioxidant activity.

CompoundSubstituentlogPHOMO (eV)Antioxidant Activity (IC50, µM)
Phenol (B47542)H1.46-8.9150
4-Methylphenol4-CH31.94-8.7120
4-Chlorophenol4-Cl2.39-9.2180
4-Methoxyphenol4-OCH31.34-8.590

This table showcases how different substituents influence the lipophilicity (logP) and electronic properties (HOMO energy), which in turn affect the antioxidant activity. A QSPR model derived from such data could then be used to predict the activity of other, yet unsynthesized, phenolic compounds, including derivatives of this compound.

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. The primary spectroscopic techniques that can be computationally modeled include Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

NMR Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts is routinely performed using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT) with a suitable basis set. The GIAO (Gauge-Independent Atomic Orbital) method is a widely used approach for this purpose. The accuracy of the predicted chemical shifts can be very high, often within 0.1-0.3 ppm for 1H and 1-5 ppm for 13C of the experimental values, especially when a reference standard like tetramethylsilane (B1202638) (TMS) is used for scaling.

For this compound, the predicted 1H NMR spectrum would be expected to show distinct signals for the aromatic proton, the hydroxyl proton, and the methyl protons of the ester and the ring. The chemical shifts would be influenced by the electronic effects of the chloro, hydroxyl, and methyl substituents on the benzene ring. For instance, the electron-withdrawing nature of the chloro and ester groups would lead to a downfield shift of the aromatic proton signal.

The following interactive data table presents a comparison of experimental and computationally predicted 1H NMR chemical shifts for a related compound, methyl benzoate (B1203000), illustrating the accuracy of such predictions. hmdb.caumkc.edu

ProtonExperimental Shift (ppm)Predicted Shift (ppm)
Ortho-H7.957.92
Meta-H7.457.41
Para-H7.557.51
OCH33.903.88

Vibrational Spectroscopy:

The prediction of infrared (IR) and Raman spectra involves the calculation of vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level using DFT. The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C=O stretching of the ester, C-O stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations. Studies on similar chlorinated phenolic compounds have shown that computational methods can accurately predict the vibrational wavenumbers and assist in the assignment of the observed spectral bands. nih.gov

Reaction Pathway Energetics and Transition State Analysis for this compound Transformations

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including the transformations of this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This allows for the determination of reaction energetics, such as activation energies and reaction enthalpies, which provide insights into the feasibility and kinetics of a reaction.

A common transformation for methyl benzoates is hydrolysis, which can be catalyzed by either acid or base. oieau.frquora.compsu.edu The mechanism of this reaction can be studied computationally by locating the transition state for the nucleophilic attack of water (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester.

The structure of the transition state can be analyzed to understand the factors that influence the reaction rate. For example, the effect of substituents on the aromatic ring on the stability of the transition state can be computationally evaluated. In the case of this compound, the electron-withdrawing chloro group would be expected to stabilize the negatively charged transition state in base-catalyzed hydrolysis, thereby increasing the reaction rate compared to unsubstituted methyl benzoate. Conversely, the electron-donating methyl and hydroxyl groups might have an opposing effect.

The following interactive data table presents kinetic data for the base-catalyzed hydrolysis (saponification) of a series of substituted methyl benzoates, illustrating the influence of substituents on the reaction rate. chegg.com

SubstituentRate Constant, k (L/mol·min)
p-NO2102
m-NO263
m-Cl9.1
H1.7
p-CH30.98
p-OCH30.42

These data clearly show that electron-withdrawing groups (like nitro and chloro) accelerate the hydrolysis, while electron-donating groups (like methyl and methoxy) slow it down. Computational studies can provide a detailed energetic profile of these reactions, including the activation barriers, which would be in qualitative agreement with these experimental trends. The analysis of the transition state geometry and electronic structure can further rationalize these substituent effects. arkat-usa.orgresearchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Hydrolysis Mechanisms of the Ester Moiety in Methyl 3-chloro-4-hydroxy-5-methylbenzoate

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed hydrolysis is a reversible process that reaches equilibrium. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) result in the formation of 3-chloro-4-hydroxy-5-methylbenzoic acid.

The rate of this reaction is influenced by the electronic properties of the substituents on the benzene (B151609) ring. In this specific molecule, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, which slightly destabilize the protonated carbonyl group and can slow the reaction. Conversely, the chloro (-Cl) group is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon and potentially accelerate the hydrolysis.

Base-Catalyzed Hydrolysis of this compound

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as a leaving group. The methoxide ion, a strong base, subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the final 3-chloro-4-hydroxy-5-methylbenzoic acid product.

Studies on substituted methyl benzoates have shown that electron-withdrawing groups increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack. oieau.fr Therefore, the electron-withdrawing chloro group on the ring of this compound is expected to accelerate the rate of saponification compared to unsubstituted methyl benzoate (B1203000). The electron-donating hydroxyl and methyl groups would have the opposite effect, slightly decreasing the rate.

Aromatic Electrophilic Substitution Reactions of this compound

Aromatic electrophilic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution on the benzene ring of this compound is dictated by the directing effects of the existing substituents.

The substituents can be classified based on their activating/deactivating and directing properties:

-OH (hydroxyl): Strongly activating and an ortho, para-director. libretexts.org

-CH₃ (methyl): Activating and an ortho, para-director. libretexts.org

-Cl (chloro): Weakly deactivating but an ortho, para-director. libretexts.org

-COOCH₃ (methyl ester): Deactivating and a meta-director. libretexts.org

Considering the existing groups, the C2 position is ortho to the hydroxyl and methyl groups and meta to the chloro and ester groups. The C6 position is ortho to the hydroxyl and chloro groups and meta to the methyl and ester groups. The powerful activating effect of the hydroxyl group strongly favors substitution at the ortho positions (C2 and C6). Steric hindrance from the adjacent methyl group at C5 might slightly disfavor substitution at C6 compared to C2. However, the combined directing influence makes both C2 and C6 the most probable sites for electrophilic attack.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-OHStrongly ActivatingOrtho, Para
-CH₃ActivatingOrtho, Para
-ClWeakly DeactivatingOrtho, Para
-COOCH₃DeactivatingMeta

Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring of this compound

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the potential leaving group is the chloro substituent at the C3 position. For an SₙAr reaction to proceed efficiently, electron-withdrawing groups would need to be at the C2, C4, or C6 positions to stabilize the negatively charged intermediate (Meisenheimer complex).

The substituents on the ring are:

-COOCH₃ (at C1): This is an electron-withdrawing group, but it is meta to the chlorine atom and thus offers minimal resonance stabilization to the intermediate.

-OH (at C4): This is a strong electron-donating group, which deactivates the ring towards nucleophilic attack.

-CH₃ (at C5): This is an electron-donating group, also deactivating the ring for this reaction.

Due to the presence of the strong electron-donating hydroxyl group and the lack of a strong electron-withdrawing group in an ortho or para position relative to the chlorine atom, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under typical SₙAr conditions. libretexts.orgmasterorganicchemistry.com

Reductive Transformations of this compound

The primary functional groups susceptible to reduction in this compound are the ester group and the aryl chloride.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the methoxy (B1213986) group, forming an aldehyde intermediate which is immediately further reduced to the corresponding primary alcohol, (3-chloro-4-hydroxy-5-methylphenyl)methanol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ether solvent.

Reductive Dehalogenation: The chloro group on the aromatic ring can be removed and replaced with a hydrogen atom. This transformation, known as hydrodechlorination, is often achieved through catalytic hydrogenation. Typical conditions involve hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), often in the presence of a base to neutralize the HCl formed.

Selective reduction of one group over the other can be challenging and depends on the specific reagents and reaction conditions chosen.

Table 2: Potential Reductive Transformations
Functional GroupReagent/ConditionProduct
Ester (-COOCH₃)1. LiAlH₄, 2. H₃O⁺Primary Alcohol
Aryl Chloride (-Cl)H₂, Pd/CDehalogenated Aromatic

Oxidative Degradation Pathways of this compound

As a chlorophenolic compound, this compound can be degraded through advanced oxidation processes (AOPs). These methods generate highly reactive species, most notably the hydroxyl radical (•OH), which can initiate the breakdown of the aromatic ring. nih.gov

The degradation mechanism typically begins with the attack of hydroxyl radicals on the electron-rich aromatic ring. The presence of the activating hydroxyl group at C4 makes the ring particularly susceptible to oxidative attack. This initial step can lead to further hydroxylation of the benzene ring, forming di- or tri-hydroxylated intermediates.

Following hydroxylation, the aromatic ring is prone to cleavage. This ring-opening step results in the formation of various aliphatic carboxylic acids of lower molecular weight. Research on the degradation of similar chlorophenolic compounds has identified intermediates such as maleic acid, malonic acid, oxalic acid, and formic acid. nih.gov

Ultimately, complete mineralization can occur, where the organic structure is broken down into carbon dioxide (CO₂), water (H₂O), and inorganic chloride ions (Cl⁻). The rate and efficiency of this degradation depend on factors such as the specific AOP used (e.g., Fenton, ozonation, photocatalysis), pH, and the concentration of the oxidant. nih.govresearchgate.net

Derivatization Reactions at the Hydroxyl and Methyl Groups of this compound

The reactivity of this compound is chiefly centered around its phenolic hydroxyl group and the benzylic methyl group. These functional groups offer sites for a variety of derivatization reactions, allowing for the synthesis of a diverse range of new chemical entities. The electronic environment of the benzene ring, influenced by the electron-withdrawing chloro and ester groups and the electron-donating hydroxyl and methyl groups, dictates the reactivity of these sites.

The phenolic hydroxyl group is nucleophilic and can readily undergo reactions such as alkylation and acylation. These transformations are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functionalities to modify the molecule's biological or chemical properties.

The methyl group, being attached to the aromatic ring, can undergo free-radical halogenation, particularly under UV light or in the presence of radical initiators. This reaction provides a pathway to introduce halogens into the side chain, which can then be further functionalized.

Reactions of the Hydroxyl Group

The hydroxyl group at the C4 position of this compound is a prime site for electrophilic attack. Common derivatization reactions include O-alkylation and O-acylation.

O-alkylation of the phenolic hydroxyl group involves the replacement of the hydrogen atom with an alkyl group. This is typically achieved by reacting the phenoxide ion, formed by treating the phenol (B47542) with a base, with an alkylating agent. A variety of bases and alkylating agents can be employed, leading to the formation of ether derivatives.

A general scheme for the O-alkylation of this compound is presented below:

Reaction Scheme:

this compound + Base → Intermediate Phenoxide

Intermediate Phenoxide + Alkylating Agent → Methyl 3-chloro-4-alkoxy-5-methylbenzoate

While specific examples for this compound are not extensively documented in publicly available literature, the alkylation of structurally similar phenols is a well-established transformation. For instance, the alkylation of 3-chloro-2-methylphenol (B1584042) with benzyl (B1604629) chloride in the presence of a base like potassium carbonate is a known process. ncats.io This suggests that a similar reaction with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base (e.g., K₂CO₃, NaH) would yield the corresponding 4-alkoxy derivative of this compound.

A plausible synthetic route to Methyl 3-chloro-4-methoxy-5-methylbenzoate would involve the methylation of the hydroxyl group using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Table 1: Plausible O-Alkylation Reactions and Products

Starting Material Reagents Product
This compound 1. NaH 2. CH₃I Methyl 3-chloro-4-methoxy-5-methylbenzoate

The hydroxyl group can also be readily acylated to form the corresponding ester. This is often achieved by reaction with an acyl halide or anhydride (B1165640), typically in the presence of a base to neutralize the hydrogen halide byproduct. byjus.com This reaction is a common method for protecting the hydroxyl group.

A general scheme for the O-acylation is as follows:

Reaction Scheme:

this compound + Acylating Agent → Methyl 3-chloro-4-acyloxy-5-methylbenzoate

For example, reaction with acetyl chloride or acetic anhydride would yield Methyl 4-acetoxy-3-chloro-5-methylbenzoate.

Table 2: Plausible O-Acylation Reactions and Products

Starting Material Reagents Product
This compound Acetyl chloride, Pyridine Methyl 4-acetoxy-3-chloro-5-methylbenzoate

Reactions of the Methyl Group

The methyl group attached to the benzene ring can undergo substitution reactions, most notably halogenation.

The halogenation of the methyl group of toluene (B28343) and its derivatives is a well-known free-radical chain reaction that occurs under UV irradiation or in the presence of a radical initiator. libretexts.org This reaction proceeds sequentially, allowing for the introduction of one, two, or three halogen atoms.

While direct experimental data for the side-chain halogenation of this compound is scarce, a patent describing the chlorination of the closely related compound, methyl-3-chloro-4-methylbenzoate, provides valuable insight. google.com The chlorination of methyl-3-chloro-4-methylbenzoate was shown to produce a mixture of mono-, di-, and trichlorinated products on the methyl group. google.com

It is expected that this compound would react similarly with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide (BPO), or with chlorine gas under UV light, to yield the corresponding chloromethyl, dichloromethyl, and trichloromethyl derivatives. The hydroxyl group might require protection prior to this reaction to prevent unwanted side reactions.

Table 3: Plausible Side-Chain Halogenation Reactions and Products

Starting Material Reagents Plausible Product(s)
This compound (OH protected) N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) Methyl 3-chloro-5-(chloromethyl)-4-hydroxybenzoate

Role of Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate in Organic Synthesis As a Precursor

Methyl 3-chloro-4-hydroxy-5-methylbenzoate as a Building Block for Complex Molecules

The inherent reactivity of its functional groups makes this compound a versatile starting material for the synthesis of a wide array of more complex molecules. The ester and phenolic moieties can be readily transformed, providing access to a variety of derivatives.

Ester Transesterification Reactions of this compound to other Esters

The methyl ester group of this compound can be converted to other esters through transesterification. This reaction typically involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. masterorganicchemistry.com

For instance, in a study on the transesterification of related p-hydroxybenzoate esters (parabens), it was found that the reaction proceeds readily with various polyols in an aqueous solution. nih.gov The rate of this transformation is highest in strongly alkaline conditions (pH 10-11). nih.gov Shorter chain alkyl esters, such as the methyl ester of the title compound, are generally more reactive in these transformations. nih.gov While specific data for this compound is not widely published, the general principles of transesterification are well-established and applicable.

A general procedure for transesterification might involve heating the methyl ester in the desired alcohol with a catalytic amount of a strong acid like sulfuric acid or a base like sodium alkoxide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Representative Transesterification Reactions of Substituted Benzoate (B1203000) Esters This table presents data for analogous transesterification reactions, illustrating the general conditions and outcomes.

Starting Ester Reagent Alcohol Catalyst Conditions Product Ester Reference
Methyl p-hydroxybenzoate Xylitol pH 10-11 (aq.) N/A Xylityl p-hydroxybenzoate nih.gov
Methyl Benzoate Ethanol (B145695) Sodium Ethoxide Reflux Ethyl Benzoate masterorganicchemistry.com
Methyl Benzoate Propan-1-ol Sulfuric Acid Reflux Propyl Benzoate nih.gov

Conversion of the Ester to Carboxylic Acids, Alcohols, or Amides Derived from this compound

The ester functional group of this compound can be readily converted into other important functional groups such as carboxylic acids, alcohols, and amides.

Conversion to Carboxylic Acid: The most common method for converting a methyl ester to a carboxylic acid is through hydrolysis. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally faster and less prone to side reactions. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. psu.educhegg.com For instance, the hydrolysis of methyl benzoate to benzoic acid is a standard laboratory procedure. thestudentroom.co.ukquora.com A study on the hydrolysis of various methyl benzoates in high-temperature water (250–300 °C) has shown this to be an effective method, even for sterically hindered esters. psu.edu

Conversion to Alcohol: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. doubtnut.com The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This would convert this compound to (3-chloro-4-hydroxy-5-methylphenyl)methanol. It is important to note that the phenolic proton would also be reduced by LiAlH₄, requiring an acidic workup to reprotonate it. The reduction of benzylic alcohols to the corresponding alkanes can also be achieved under certain conditions. researchgate.net

Conversion to Amides: Amides can be synthesized from the methyl ester by reaction with a primary or secondary amine. This amidation reaction often requires heating and can be catalyzed by certain reagents. researchgate.net While direct amidation of esters can be sluggish, it provides a direct route to the corresponding amide derivatives.

Table 2: Conversion of the Ester Group to Other Functional Groups This table provides general conditions for the transformation of benzoate esters, which are applicable to this compound.

Transformation Reagents Solvent General Conditions Product Functional Group Reference
Hydrolysis NaOH (aq.), then HCl (aq.) Water/Alcohol Heat Carboxylic Acid psu.educhegg.com
Reduction LiAlH₄, then H₃O⁺ Diethyl ether or THF 0 °C to room temp. Primary Alcohol doubtnut.com
Amidation R¹R²NH N/A or solvent Heat Amide researchgate.net

Functionalization of the Aromatic Ring in this compound

The aromatic ring of this compound offers opportunities for further functionalization through C-H activation and cross-coupling reactions at the chlorinated position.

C-H Activation and Functionalization of this compound

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogenated Position of this compound

The chlorine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction could be applied to this compound to introduce new aryl or alkyl substituents at the chlorinated position. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction would enable the introduction of an alkynyl group onto the aromatic ring of this compound, providing a precursor for further transformations.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. hkmu.edu.hkwikipedia.orgsynthesisspotlight.comyoutube.com This reaction could be used to introduce a variety of primary or secondary amines at the chlorinated position of the title compound, leading to the synthesis of N-aryl derivatives. The presence of the phenolic hydroxyl group might require protection or careful selection of reaction conditions to avoid side reactions. nih.gov

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions This table outlines the general components for cross-coupling reactions applicable to the chloro-position of the title compound.

Reaction Name Coupling Partner Catalyst System Base Typical Product Reference
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂ Pd catalyst (e.g., Pd(PPh₃)₄), Ligand K₂CO₃, Cs₂CO₃, etc. Aryl or Alkyl substituted derivative researchgate.netmdpi.com
Sonogashira R-C≡CH Pd catalyst, Cu(I) salt (e.g., CuI) Amine base (e.g., Et₃N) Alkynyl substituted derivative wikipedia.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig R¹R²NH Pd catalyst, Ligand (e.g., BINAP) NaOtBu, K₃PO₄, etc. N-Aryl amine derivative hkmu.edu.hkwikipedia.org

Utilization of the Phenolic Hydroxyl Group for Ether or Ester Linkage Formation from this compound

The phenolic hydroxyl group is another key reactive site in this compound, allowing for the formation of ether and ester linkages.

Ether Formation (O-Alkylation): The Williamson ether synthesis is a classic and widely used method for forming ethers. google.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For this compound, treatment with a base like sodium hydride or potassium carbonate followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding ether derivative. In a related synthesis, methyl 3-hydroxy-4-methoxybenzoate was alkylated with 1-bromo-3-chloropropane (B140262) using potassium carbonate as the base in DMF. mdpi.com

Ester Formation (O-Acylation): The phenolic hydroxyl group can be acylated to form an ester linkage. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. ucalgary.cadocbrown.infochemguide.co.uk Pyridine is a commonly used base and solvent for this reaction. Phase-transfer catalysis has also been shown to be a highly efficient method for the O-acylation of phenols with acyl chlorides, often proceeding rapidly at low temperatures. lew.roingentaconnect.com This transformation would convert the phenolic hydroxyl group of this compound into an ester, yielding a diester compound.

Table 4: Reactions Involving the Phenolic Hydroxyl Group This table summarizes the general methods for forming ether and ester linkages from the phenolic hydroxyl group.

Reaction Type Reagents Base General Conditions Product Linkage Reference
O-Alkylation (Williamson) R-X (Alkyl Halide) K₂CO₃, NaH Room temp. or heat Ether (O-R) google.commdpi.com
O-Acylation R-COCl or (RCO)₂O Pyridine, Et₃N Room temp. Ester (O-COR) ucalgary.cadocbrown.info

Derivatization at the Methyl Group of this compound for Side-Chain Modification

The chemical structure of this compound contains a methyl group attached to the aromatic ring, which is a site amenable to various chemical transformations. This benzylic position is activated for certain reactions due to its proximity to the benzene (B151609) ring, which can stabilize reactive intermediates. Derivatization at this site allows for the introduction of new functional groups, thereby expanding the synthetic utility of the parent molecule. Key transformations include halogenation and oxidation, which convert the methyl group into more reactive functionalities suitable for further modification.

While specific literature detailing the side-chain derivatization of this compound is not extensively documented, its reactivity can be inferred from established principles governing benzylic positions on substituted aromatic compounds. The electronic nature of the substituents on the benzene ring—namely the electron-donating hydroxyl group and the electron-withdrawing chloro and methoxycarbonyl groups—plays a crucial role in influencing the course and efficiency of these reactions. libretexts.orglibretexts.org

Benzylic Halogenation

A primary method for functionalizing the benzylic methyl group is through free-radical halogenation. pearson.comorgoreview.com This reaction typically involves treating the substrate with a halogen source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like light (hν) or a chemical initiator such as 2,2'-azobisisobutyronitrile (AIBN). masterorganicchemistry.comchadsprep.comresearchgate.net

The mechanism proceeds via a free-radical chain reaction:

Initiation: The initiator generates a small concentration of bromine radicals. orgoreview.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. youtube.com This radical is particularly stable because the unpaired electron can be delocalized across the adjacent aromatic ring. youtube.com The benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the brominated product and a new bromine radical, which continues the chain. orgoreview.comyoutube.com

Termination: The reaction concludes when radicals combine. orgoreview.com

The resulting benzylic halide, for instance, Methyl 3-(bromomethyl)-5-chloro-4-hydroxybenzoate, is a versatile intermediate. The newly introduced halogen is a good leaving group, making the compound susceptible to nucleophilic substitution reactions to introduce a wide variety of side-chain modifications.

Oxidation of the Methyl Group

The benzylic methyl group can be oxidized to introduce oxygen-containing functional groups, such as an aldehyde (formyl group) or a carboxylic acid (carboxyl group). masterorganicchemistry.com The extent of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the aldehyde stage can be achieved using specific reagents that are mild enough to avoid over-oxidation to the carboxylic acid. Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN), are known to selectively oxidize methylarenes to the corresponding arenecarbaldehydes. thieme-connect.de The reaction rate is generally decreased by electron-withdrawing substituents on the aromatic ring. thieme-connect.de

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the methyl group directly to a carboxylic acid. The presence of at least one benzylic hydrogen is a prerequisite for this reaction. masterorganicchemistry.com This transformation creates a dicarboxylic acid derivative from the original monoester, significantly altering its chemical properties and providing new synthetic handles. The ease of oxidation of substituted methylbenzenes often correlates with the electron density of the aromatic ring. google.com

The table below summarizes potential derivatization reactions at the methyl group.

Reaction Type Typical Reagents & Conditions Product Functional Group General Remarks
Benzylic Bromination N-Bromosuccinimide (NBS), radical initiator (AIBN or light), non-polar solvent (e.g., CCl₄ or 1,2-dichlorobenzene)Bromomethyl (-CH₂Br)Proceeds via a stable benzylic radical intermediate. The product is a versatile synthetic precursor. orgoreview.commasterorganicchemistry.comresearchgate.net
Benzylic Oxidation Cerium(IV) ammonium nitrate (CAN)Formyl (-CHO)Offers selective oxidation to the aldehyde. Reaction rates are influenced by electronic effects of ring substituents. thieme-connect.de
Benzylic Oxidation Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄)Carboxyl (-COOH)Complete oxidation of the methyl group to a carboxylic acid. Requires at least one benzylic hydrogen. masterorganicchemistry.com

Analytical Method Development for the Detection and Quantification of Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Methyl 3-chloro-4-hydroxy-5-methylbenzoate, providing the necessary separation from impurities and other components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity. While a specific method for this exact compound is not detailed in the provided search results, a method for the structurally similar compound, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, can be adapted. sielc.com

A typical HPLC method would involve a C18 column, which is effective for retaining and separating hydrophobic compounds. shimadzu.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure the compound is in its protonated state and to achieve sharp peak shapes. sielc.com For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be effective for a related compound. sielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. A wavelength of 254 nm or 280 nm is often used for benzoates and related phenolic compounds. shimadzu.comresearchgate.net

A gradient elution may be employed to ensure the separation of impurities with different polarities. For rapid analysis, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., sub-2 µm) can be utilized to significantly reduce run times while maintaining high resolution. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (acidified with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient (e.g., 40-90% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization agent is a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar -OH group into a non-polar trimethylsilyl (B98337) ether.

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically used. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for highly specific and sensitive detection and identification. The resulting mass spectrum is a chemical fingerprint of the molecule.

While a specific GC-MS method for this compound is not available, the analysis of a synthesized related compound, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, utilized GC-MS for product analysis, indicating the suitability of this technique. chemicalbook.com The general approach for similar chlorinated and hydroxylated compounds in environmental samples involves extraction, preconcentration, and derivatization prior to GC-MS analysis. nih.gov

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Thin-Layer Chromatography (TLC) for Purity Assessment of this compound

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, a silica (B1680970) gel plate would be used as the stationary phase.

The choice of the mobile phase (eluent) is critical and depends on the polarity of the compound. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether would be used. The ratio of these solvents is adjusted to achieve good separation between the target compound and any impurities. For instance, in the TLC analysis of a related compound, methyl benzoate (B1203000), a mobile phase of hexane and ethyl acetate was used. youtube.com

After the plate is developed, the spots can be visualized under UV light (typically at 254 nm) due to the UV-absorbing properties of the benzene ring. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to a standard to confirm the identity of the compound. The presence of multiple spots would indicate the presence of impurities.

Table 3: Example TLC System for Purity Assessment

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light at 254 nm
Expected Result A single spot with a specific Rf value for the pure compound

Spectrophotometric Methods for Detection

Spectrophotometric methods are valuable for the quantitative analysis of this compound, particularly when a chromatographic separation is not required.

UV-Visible Spectrophotometry for Quantification of this compound

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, with its substituted benzene ring, exhibits strong UV absorbance.

To quantify the compound, a calibration curve is first constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). The λmax for similar phenolic compounds and benzoates is often in the range of 250-280 nm. shimadzu.comresearchgate.net The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve, following the Beer-Lambert law.

It is important to use a suitable solvent that does not absorb in the same region as the analyte. Methanol or ethanol (B145695) are common choices for this type of compound.

Table 4: Typical Parameters for UV-Visible Spectrophotometric Quantification

ParameterValue/Description
Instrument UV-Visible Spectrophotometer
Wavelength (λmax) Determined by scanning a standard solution (likely ~254-280 nm)
Solvent Methanol or Ethanol
Calibration Range Dependent on the molar absorptivity of the compound
Quantification Based on a standard calibration curve

Fluorometric Methods for this compound (if applicable)

Fluorometric methods, or fluorescence spectroscopy, are highly sensitive techniques that measure the fluorescence from a sample after it has been excited by light of a certain wavelength. For a compound to be fluorescent, it must possess a rigid, planar structure with an extensive system of conjugated double bonds.

While this compound contains a benzene ring, the presence of a chlorine atom (a halogen) can lead to a "heavy atom effect," which can quench fluorescence by promoting intersystem crossing from the singlet excited state to the triplet state. Based on the available scientific literature, there is no indication that fluorometric methods are commonly employed for the analysis of this specific compound or its close analogs. Therefore, this method is likely not applicable or would require derivatization with a fluorescent tag to be effective.

Capillary Electrophoresis (CE) for Separation of this compound from Impurities

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. For a compound like this compound, which possesses ionizable phenolic and potentially acidic functionalities, Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are particularly relevant modes of CE.

The separation in CZE is governed by the differences in the electrophoretic mobilities of the analytes. core.ac.uk The charge-to-size ratio is the primary factor driving the separation. gcms.cz For this compound and its potential impurities, such as precursors or degradation products, the degree of ionization, which is dependent on the pH of the background electrolyte (BGE), is a critical parameter. For instance, in the separation of chlorophenols and chlorophenoxyacetic acids, acetate buffers at varying pH values (4.03-5.5) have been successfully employed. nih.gov A borate-phosphate buffer system has also been shown to improve peak shapes for chlorophenols. nih.gov The addition of organic modifiers like acetonitrile or 2-butanol (B46777) to the BGE can further enhance separation selectivity by altering the solvation of the analytes and the electroosmotic flow (EOF). nih.gov

Since this compound is an ester, it may have limited aqueous solubility and a neutral charge over a range of pH values, making MEKC a more suitable technique. MEKC extends the applicability of CE to neutral compounds by introducing micelles into the BGE, typically using a surfactant like sodium dodecyl sulfate (B86663) (SDS). core.ac.ukwikipedia.org Analytes partition between the hydrophobic interior of the micelles (a pseudo-stationary phase) and the aqueous buffer (the mobile phase). wikipedia.org This differential partitioning, based on the hydrophobicity of the analytes, enables their separation. ijpsonline.com A method for the simultaneous determination of benzoic acid and its methyl, ethyl, and propyl esters has been developed using MEKC, demonstrating its feasibility for this class of compounds. nih.gov The use of an internal standard, such as p-hydroxy benzoic acid, can improve the reproducibility of quantitative analysis. nih.gov

The development of a robust CE method for this compound would involve the systematic optimization of several parameters, as detailed in the table below.

ParameterRange/TypePurposeExpected Outcome for Target Analyte
Buffer System Borate (B1201080), Phosphate (B84403), AcetateControl pH and ionic strengthA borate or phosphate buffer at a pH above the pKa of the phenolic group would ensure ionization and enable CZE separation.
pH 4 - 10Control analyte charge and EOFOptimal pH would provide sufficient charge differences between the analyte and impurities for baseline resolution.
Surfactant (for MEKC) SDS, Cetyltrimethylammonium bromide (CTAB)Create a pseudo-stationary phase for neutral analytesSDS micelles would facilitate the separation of the methyl ester from non-polar impurities based on hydrophobicity.
Organic Modifier Acetonitrile, Methanol, 2-PropanolModify EOF and analyte solubilityAddition of acetonitrile could improve peak shape and resolution by altering the partitioning into micelles.
Applied Voltage 15 - 30 kVDrive separationHigher voltages generally lead to faster analysis times and higher efficiency, but must be balanced against Joule heating.
Capillary Temperature 20 - 35 °CControl viscosity and kineticsMaintaining a constant temperature is crucial for reproducible migration times.

Development of Sensors and Biosensors for this compound (purely chemical sensing)

The development of chemical sensors and biosensors offers a rapid, sensitive, and often portable alternative to chromatographic methods for the detection of specific analytes. For a molecule like this compound, which contains a chlorinated phenol (B47542) structure, several sensing strategies can be envisioned.

Electrochemical Sensors: These sensors measure changes in electrical properties (current, potential) resulting from the interaction of the analyte with a chemically modified electrode. A promising approach for selective detection is the use of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the template molecule in shape, size, and functional group orientation. mdpi.comrsc.org An electrochemical sensor for 2,4-dichlorophenoxyacetic acid, a structurally related compound, was developed by electropolymerizing pyrrole (B145914) on a glassy carbon electrode in the presence of the analyte as a template. researchgate.net After removing the template, the MIP-modified electrode could selectively detect the target analyte with a detection limit of 0.83 µM. researchgate.net A similar strategy could be applied for this compound, where the polymer would be imprinted with the target molecule, creating specific binding cavities.

Biosensors: Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or whole cell) coupled to a transducer. Given the phenolic nature of the target compound, enzymes like tyrosinase or laccase, which catalyze the oxidation of phenols, are suitable recognition elements. A microbial biosensor for 2,4-dichlorophenol (B122985) (DCP) was constructed using a mixed bacterial culture immobilized on a Clark-type oxygen electrode. lu.setandfonline.comtandfonline.com The sensor measured the change in respiration activity upon exposure to DCP, with a linear response in the range of 0.01 to 0.30 mM. tandfonline.comtandfonline.com Another approach involves immobilizing an enzyme like acetylcholinesterase on an electrode; its inhibition by organophosphate and carbamate (B1207046) pesticides can be measured, and this principle could be adapted for other enzyme-inhibiting compounds. scispace.com

The table below summarizes potential sensor configurations and their expected performance characteristics based on data from related compounds.

Sensor TypeRecognition ElementTransducerTarget Analyte (Analogue)Linear RangeLimit of Detection (LOD)Reference
Electrochemical MIP Sensor Molecularly Imprinted PolypyrroleGlassy Carbon Electrode2,4-dichlorophenoxyacetic acid1.0 - 10 µM0.83 µM researchgate.net
Fiber Optic MIP Sensor Molecularly Imprinted Polymer NanoparticlesU-shaped Fiber Interferometer2,4-Dichlorophenol0.1 - 100 µMNot specified, but sensitive to nM concentrations optica.org
Microbial Biosensor Mixed bacterial cultureClark-type Oxygen Electrode2,4-Dichlorophenol0.01 - 0.30 mM0.02 mM tandfonline.comtandfonline.com
Electrochemical Sensor Strontium Vanadate (SrV₂O₆)Glassy Carbon ElectrodeCaffeic Acid0.01 - 207 µM4 nM nih.gov

Sample Preparation Strategies for Analytical Profiling of this compound

Effective sample preparation is a critical step in analytical chemistry to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. drawellanalytical.comslideshare.net For the analysis of this compound from various matrices such as environmental water or biological fluids, Solid-Phase Extraction (SPE) is a widely used and effective technique. greyhoundchrom.comyoutube.com

SPE relies on the partitioning of analytes between a solid sorbent and a liquid phase. greyhoundchrom.com The choice of sorbent is crucial and depends on the polarity of the analyte and the matrix. For a moderately polar compound like this compound, reversed-phase sorbents such as C18-bonded silica are common choices. ufl.edu The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or buffer to equilibrate it. nih.gov

Loading: The sample, with its pH adjusted to ensure the analyte is in a neutral form to maximize retention on a non-polar sorbent, is passed through the cartridge. nih.gov For benzoic acids, adjusting the pH to be acidic (e.g., pH 1-3) is common. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove weakly retained impurities.

Elution: The analyte of interest is desorbed from the sorbent using a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate. nih.govnih.gov

A study on the extraction of benzoic and sorbic acids from beverages optimized SPE conditions using a C18 cartridge, achieving recoveries above 95%. nih.gov For complex samples like landfill leachate, a multi-step cleanup involving a non-polar resin (XAD-4) followed by an ion-exchange resin (Amberlyst A-27) has been used for the selective extraction of benzoic acid. researchgate.net

In cases where the analysis is performed by Gas Chromatography (GC), a derivatization step is often necessary for polar compounds containing acidic protons, like carboxylic acids and phenols, to increase their volatility and improve peak shape. researchgate.net While the target compound is an ester, any presence of the corresponding carboxylic acid impurity would benefit from derivatization. Common methods include esterification (e.g., with methanol/BF₃) or silylation (e.g., with BSTFA). nih.govchromforum.org

The following table outlines a typical SPE method development strategy for this compound.

SPE StepParameterConditionRationale
Sorbent Selection Sorbent TypeC18-bonded silica, Polymeric (e.g., Strata-X)C18 is effective for retaining moderately polar to non-polar compounds from aqueous solution. Polymeric sorbents offer a wider pH stability range.
Sample Pre-treatment pH AdjustmentAdjust to pH ~3-4Ensures the phenolic hydroxyl group is protonated, increasing hydrophobicity and retention on the reversed-phase sorbent.
Loading Flow Rate1-5 mL/minA slower flow rate ensures sufficient interaction time between the analyte and the sorbent for optimal retention.
Washing SolventWater/Methanol (95:5, v/v)Removes hydrophilic impurities without eluting the target analyte.
Elution SolventMethanol or AcetonitrileEffectively desorbs the analyte from the C18 sorbent for subsequent analysis.
Derivatization (if required for GC) ReagentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Converts the phenolic hydroxyl group to a less polar and more volatile trimethylsilyl ether. nih.gov

Environmental Fate and Transformation of Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Photodegradation Pathways of Methyl 3-chloro-4-hydroxy-5-methylbenzoate in Aqueous and Atmospheric Environments

Photodegradation, or the breakdown of chemical compounds by light, is a significant transformation process for many organic molecules in the environment. For this compound, this can occur through two primary mechanisms: direct absorption of solar radiation (direct photolysis) and reaction with photochemically generated reactive species (indirect photodegradation).

Table 1: Analogous Direct Photolysis Data for Structurally Similar Compounds

CompoundWavelength (nm)Quantum Yield (Φ)Key Transformation Product(s)Reference
Methylparaben> 290Not specifiedp-Hydroxybenzoic acid nih.gov
3-Aminobenzotrifluoride310Not specified3-Carboxy-aniline (as benzoic acid derivative) acs.org

This table presents data for analogous compounds to infer potential photodegradation behavior due to the absence of direct studies on this compound.

Indirect photodegradation occurs when a compound reacts with photochemically produced transient species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃⁻•). In sunlit natural waters, hydroxyl radicals are considered the most important reactive species for the degradation of many organic pollutants. The rate of indirect photodegradation is dependent on the steady-state concentration of the radical species and the second-order rate constant for the reaction between the radical and the target compound.

For aromatic compounds like this compound, the reaction with hydroxyl radicals is expected to be a significant degradation pathway. Theoretical studies on the reaction of hydroxyl radicals with benzoic acid have shown that addition to the aromatic ring is a major reaction pathway, leading to the formation of hydroxylated derivatives. The presence of activating groups (like -OH and -CH₃) and a deactivating group (-Cl) on the benzene (B151609) ring of the target compound will influence the position of hydroxyl radical attack.

Table 2: Rate Constants for the Reaction of Analogous Compounds with Hydroxyl Radicals (•OH)

CompoundSecond-Order Rate Constant (k_OH) (M⁻¹s⁻¹)Environmental ConditionsReference
Benzoic Acid4.3 x 10⁹Aqueous solution, pH 7 rsc.org
MethylparabenNot specifiedAqueous solution researchgate.net

This table presents data for analogous compounds to infer potential photodegradation behavior due to the absence of direct studies on this compound.

Hydrolytic Stability and Transformation of this compound under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis of the ester linkage is a potential transformation pathway, yielding 3-chloro-4-hydroxy-5-methylbenzoic acid and methanol (B129727). The rate of hydrolysis is highly dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

In typical environmental pH ranges (around 5 to 9), the hydrolysis of methyl benzoates can be slow. However, under more alkaline conditions, the rate of hydrolysis increases significantly. Studies on the alkaline hydrolysis of various methyl benzoates have provided insights into the kinetics of this process. The presence of substituents on the aromatic ring can influence the rate of hydrolysis through electronic and steric effects. Phenolic esters can also undergo hydrolysis, and their stability is influenced by the surrounding chemical environment. While specific kinetic data for this compound is not available, it is expected to undergo hydrolysis to its corresponding carboxylic acid and alcohol over time, with the rate being more significant in alkaline waters.

Table 3: Analogous Hydrolysis Rate Constants for Substituted Methyl Benzoates

CompoundConditionRate ConstantReference
Methyl-2-[2'-oxo-3'-(2"-chloro-6"-fluorophenyl)propyl]benzoateAlkaline (OH⁻)Dependent on [OH⁻] researchgate.net
Methyl p-methoxybenzoateAlkalineHigher than methyl p-hydroxybenzoate zenodo.org

This table presents data for analogous compounds to infer potential hydrolytic behavior due to the absence of direct studies on this compound.

Biodegradation Studies of this compound in Soil and Water Systems

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the removal of xenobiotics from the environment. The biodegradability of this compound will depend on the presence of microbial populations with the necessary enzymatic machinery to recognize and metabolize this substituted aromatic compound.

The microbial degradation of chlorinated aromatic compounds has been extensively studied. For a compound like this compound, the initial steps of biodegradation are likely to involve the hydrolysis of the ester bond by esterase enzymes, releasing 3-chloro-4-hydroxy-5-methylbenzoic acid. This is a common initial step in the degradation of many xenobiotic esters.

While no studies have specifically identified the degradation products of this compound, based on the degradation pathways of analogous compounds, a number of potential metabolites can be predicted.

Table 4: Predicted Biodegradation Products of this compound Based on Analogous Compounds

Predicted Degradation ProductPrecursor Compound(s)Potential Microbial Process
3-chloro-4-hydroxy-5-methylbenzoic acidThis compoundEster hydrolysis
3-chloro-5-methylcatechol3-chloro-4-hydroxy-5-methylbenzoic acidDecarboxylation and hydroxylation
Protocatechuic acid derivatives3-chloro-4-hydroxy-5-methylbenzoic acidDechlorination and hydroxylation
Ring cleavage products (e.g., muconic acid derivatives)Catecholic intermediatesDioxygenase-mediated ring fission

This table presents predicted degradation products based on established biodegradation pathways for structurally similar chlorinated and methylated aromatic compounds.

Adsorption and Desorption Behavior of this compound on Environmental Matrices

There is currently a lack of specific studies detailing the adsorption and desorption characteristics of this compound on various environmental matrices such as soil, sediment, and activated carbon. Consequently, key parameters used to predict the mobility and partitioning of chemicals in the environment, including the soil organic carbon-water partitioning coefficient (Koc) and the distribution coefficient (Kd), are not available for this compound. Understanding these interactions is crucial for assessing the potential for leaching into groundwater or retention in soil and sediment.

Volatilization and Atmospheric Transport Potential of this compound

Similarly, data concerning the volatilization and potential for atmospheric transport of this compound are not documented in the available scientific literature. Essential physical-chemical properties that govern these processes, such as vapor pressure and Henry's Law constant, have not been reported. Without this information, it is not possible to model its atmospheric half-life or predict its long-range transport potential.

Emerging Applications and Future Research Directions for Methyl 3 Chloro 4 Hydroxy 5 Methylbenzoate

Role of Methyl 3-chloro-4-hydroxy-5-methylbenzoate in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, makes it a promising candidate for use in polymer chemistry. These functional groups offer reaction sites for polymerization and cross-linking, enabling the synthesis of novel polymers with tailored properties.

As a Monomer or Cross-linking Agent for Polymer Synthesis

This compound can theoretically serve as a monomer in the synthesis of polyesters. The hydroxyl group can react with the carboxyl group of another monomer in a condensation polymerization reaction. While direct polymerization studies on this specific compound are not widely documented, research on analogous hydroxybenzoic acids provides a strong basis for its potential. For instance, high molecular weight polyesters have been successfully synthesized from various hydroxybenzoic acids through melt or solution polycondensation. researchgate.netgoogle.com The presence of the chloro and methyl substituents on the aromatic ring of this compound is expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. mdpi.com

Furthermore, the hydroxyl group allows for its use as a cross-linking agent to modify the properties of existing polymers. By reacting with functional groups on polymer chains, it can introduce cross-links that enhance the rigidity, thermal resistance, and chemical resistance of the material.

Integration into Functional Materials for Specific Optical or Electronic Properties

The incorporation of this compound into polymer structures could lead to materials with specific optical or electronic properties. The substituted aromatic ring can influence the refractive index and UV absorption characteristics of the material. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, can modulate the electronic environment of the aromatic system. This could be harnessed in the design of functional polymers for applications such as optical films, coatings, and electronic components. Research into functional polymers has shown that their properties can be finely tuned by the incorporation of specific monomers. youtube.com While direct studies on the optical or electronic properties of polymers derived from this specific benzoate (B1203000) are limited, the principles of polymer design suggest this as a fertile area for future investigation.

Potential in Ligand Design for Catalysis and Coordination Chemistry (purely chemical, non-biological)

In the realm of coordination chemistry, this compound and its derivatives hold potential as ligands for metal catalysts. The carboxylate group (after hydrolysis of the methyl ester) and the phenolic hydroxyl group can act as coordination sites for metal ions. The electronic properties of the ligand, influenced by the chloro and methyl substituents, can in turn affect the catalytic activity and selectivity of the resulting metal complex.

The design of ligands is a cornerstone of modern catalysis, and substituted benzoates are a well-established class of ligands. The specific substitution pattern of this compound could lead to catalysts with unique reactivity in various organic transformations. For example, the steric bulk provided by the methyl group and the electronic influence of the chlorine atom could be advantageous in asymmetric catalysis.

Advanced Reaction Engineering for Scalable Production of this compound

The scalable and efficient production of this compound is crucial for its potential industrial applications. This involves the esterification of the parent carboxylic acid, 3-chloro-4-hydroxy-5-methylbenzoic acid. bldpharm.comambeed.comsigmaaldrich.com Research into the esterification of hydroxybenzoic acids has explored various catalytic systems to improve yield and reduce environmental impact.

Conventional methods often rely on acid catalysts like sulfuric acid, which can lead to corrosion and waste generation. mdpi.com The development of solid acid catalysts presents a more sustainable alternative, offering advantages such as easier separation and reusability. mdpi.com For instance, a titanium-zirconium solid acid catalyst has been shown to be effective for the synthesis of a series of methyl benzoates. mdpi.com Applying such advanced catalytic systems to the esterification of 3-chloro-4-hydroxy-5-methylbenzoic acid could lead to more efficient and environmentally friendly production processes. Furthermore, process intensification techniques, such as reactive extraction using deep eutectic solvents, have been successfully applied to the synthesis of methyl benzoate and could be adapted for this specific compound. rsc.org

Exploration of Novel Synthetic Routes and Derivatizations of this compound

Beyond its direct applications, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The reactivity of its functional groups—the hydroxyl, the ester, and the aromatic ring—allows for a wide range of derivatizations.

Derivatization reactions can be performed on the hydroxyl and ester groups. The hydroxyl group can be alkylated or acylated to introduce new functionalities. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of the new group. The derivatization of chlorophenolic compounds is a well-established field, with various techniques available for their modification. nih.govnih.govresearchgate.net

Interdisciplinary Research Avenues Involving this compound

The unique structure of this compound opens up avenues for interdisciplinary research. For instance, its potential as a building block for functional polymers could be explored in collaboration with materials scientists and engineers. nih.govresearchgate.net The development of new catalytic systems based on this ligand would benefit from joint efforts between inorganic and organic chemists.

Furthermore, the biological activities of derivatives of this compound could be investigated. While this article focuses on non-biological applications, the structural similarity to other biologically active benzoates suggests that some derivatives might exhibit interesting properties worth exploring in a biomedical context. nih.gov The synthesis of such derivatives could be achieved through chemical or even biotechnological approaches, as demonstrated by the microbial synthesis of other hydroxybenzoic acid derivatives. nih.govnih.govnih.gov

Conclusion and Future Perspectives on this compound Research

This compound is a halogenated and substituted benzoate ester with potential for further investigation. While specific research on this compound is limited, its structural features suggest several avenues for future exploration. The presence of multiple functional groups offers opportunities for a variety of chemical modifications, potentially leading to the synthesis of novel derivatives with interesting biological or material properties.

Future research could focus on several key areas:

Development of efficient and scalable synthetic routes: Establishing a reliable synthesis is fundamental for enabling further studies.

Thorough characterization: Comprehensive spectroscopic and physicochemical characterization is needed to build a foundational understanding of the compound.

Exploration of biological activities: Given that many substituted benzoic acids and their esters exhibit biological activities, screening for potential herbicidal, fungicidal, or other medicinal properties could be a fruitful area of research.

Polymer and materials science applications: The phenolic hydroxyl group could be utilized for incorporation into polymer backbones or as a precursor for monomers, potentially leading to new materials with tailored properties.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
3-Chloro-4-hydroxy-5-methylbenzoic acid
Sulfuric acid
Methanol (B129727)

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